molecular formula C11H9NO2 B077282 3-Methyl-1-nitronaphthalene CAS No. 13615-38-8

3-Methyl-1-nitronaphthalene

Cat. No. B077282
CAS RN: 13615-38-8
M. Wt: 187.19 g/mol
InChI Key: HKMFJWNUOWBRGF-UHFFFAOYSA-N
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Description

3-Methyl-1-nitronaphthalene is a derivative of naphthalene . It is a yellow solid and insoluble in water . It is an aromatic nitro compound that can range from a slight to strong oxidizing agent .


Synthesis Analysis

The synthesis of 3-Methyl-1-nitronaphthalene involves a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-nitronaphthalene is similar to that of naphthalene, with an additional methyl group and a nitro group . The exact structure can be determined using techniques such as spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-1-nitronaphthalene are similar to those of naphthalene. The nitration of naphthalene is a common reaction, which involves the generation of a nitronium ion that acts as an electrophile . The reaction can be controlled to yield mononitrated or dinitrated products .


Physical And Chemical Properties Analysis

3-Methyl-1-nitronaphthalene is a yellow solid that is insoluble in water . It exhibits unique photo physical and chemical properties . These characteristics make it a widely studied group of organic compounds .

Scientific Research Applications

  • Atmospheric Chemistry and Photolysis :

    • 2-Methyl-1-nitronaphthalene, closely related to 3-Methyl-1-nitronaphthalene, has been studied for its atmospheric chemistry and photolysis. Photolysis was found to be the dominant loss process for 2-methyl-1-nitronaphthalene under atmospheric conditions, indicating a significant role in atmospheric reactions and degradation processes of similar compounds (Arey, Atkinson, Aschmann, & Schuetzle, 1990).
  • Excited-State Dynamics :

    • Studies on 2-methyl-1-nitronaphthalene revealed rapid decay channels in the excited state, with a primary decay channel involving a transition to a triplet state. This research highlights the complex photophysics of nitronaphthalene derivatives, which could be relevant for understanding the behavior of 3-Methyl-1-nitronaphthalene in similar environments (Vogt, Reichardt, & Crespo-Hernández, 2013).
  • Pulmonary Toxicity Studies :

    • Research on 1-nitronaphthalene, another similar compound, in precision-cut rat lung slice cultures showed that these types of compounds can cause concentration-dependent decreases in lung slice protein synthesis and potassium content. This suggests potential toxicity concerns for related compounds like 3-Methyl-1-nitronaphthalene (Price et al., 2009).
  • Potential Battery Material :

    • 1-Nitronaphthalene has been investigated as a battery depolarizer in conjunction with a magnesium anode. This research suggests possible applications of similar compounds, like 3-Methyl-1-nitronaphthalene, in battery technology (Thirunakaran et al., 1996).
  • Chemical Reactivity and Synthesis :

    • Studies on 1-nitronaphthalene and its reactions with conjugated dienes offer insights into the chemical reactivity and potential synthetic applications of nitronaphthalenes, which could extend to 3-Methyl-1-nitronaphthalene (Paredes et al., 2003).

Safety And Hazards

3-Methyl-1-nitronaphthalene is considered hazardous. It is flammable and toxic if swallowed . It is also harmful if inhaled and is suspected of causing cancer . It is recommended to use personal protective equipment, use only in well-ventilated areas, and avoid contact with skin, eyes, and clothing .

Future Directions

The wide-spread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models with attention to whether these processes are applicable to humans . There is also an urgent need for new nitration methods to overcome the deficiencies of traditional methods .

properties

IUPAC Name

3-methyl-1-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMFJWNUOWBRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929272
Record name 3-Methyl-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-nitronaphthalene

CAS RN

13615-38-8
Record name 3-Methyl-1-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13615-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-nitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMO1O1RQGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Deleersnyder, S Schaltin, J Fransaer, K Binnemans… - Tetrahedron …, 2009 - Elsevier
The reaction of ceric ammonium nitrate, (NH 4 ) 2 [Ce(NO 3 ) 6 ] or CAN, with naphthalene and 2-methylnaphthalene in the ionic liquid 1-ethyl-3-methylimidazolium triflate showed that …
Number of citations: 35 www.sciencedirect.com

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